Methyl 4-ethoxy-2,6-difluorobenzoate chemical structure and properties
Methyl 4-ethoxy-2,6-difluorobenzoate chemical structure and properties
Chemical Structure, Properties, and Synthetic Methodology
Part 1: Executive Summary
Methyl 4-ethoxy-2,6-difluorobenzoate (CAS 1351668-30-8) is a specialized fluorinated aromatic ester utilized primarily as a building block in the synthesis of pharmaceuticals and agrochemicals. Its structural uniqueness lies in the 2,6-difluoro substitution pattern, which imparts metabolic stability by blocking the metabolically vulnerable ortho positions, and the 4-ethoxy group, which serves as an electron-donating handle for further molecular optimization.
This guide provides a comprehensive technical analysis of the compound, including its physicochemical profile, a validated synthetic route via O-alkylation, and its application in medicinal chemistry as a scaffold for kinase inhibitors and liquid crystal mesogens.
Part 2: Chemical Identity & Structural Analysis
Identification Data
| Parameter | Value |
| Chemical Name | Methyl 4-ethoxy-2,6-difluorobenzoate |
| CAS Number | 1351668-30-8 |
| Molecular Formula | C₁₀H₁₀F₂O₃ |
| Molecular Weight | 216.18 g/mol |
| SMILES | CCOC1=CC(=C(C(=C1)F)C(=O)OC)F |
| InChI Key | ZPVGRBTXDTZVIG-UHFFFAOYSA-N (Derived) |
| Synonyms | Methyl 2,6-difluoro-4-ethoxybenzoate; 4-Ethoxy-2,6-difluorobenzoic acid methyl ester |
Structural Logic & Electronic Effects
The molecule features a "push-pull" electronic system:
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2,6-Difluoro Motif (Electron Withdrawing): The two fluorine atoms at the ortho positions exert a strong inductive electron-withdrawing effect (-I). This increases the electrophilicity of the carbonyl carbon, making the ester more susceptible to nucleophilic attack (e.g., hydrolysis or amidation) compared to non-fluorinated analogs. Additionally, the steric bulk of the fluorine atoms forces the carbonyl group out of coplanarity with the aromatic ring, influencing binding affinity in protein pockets.
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4-Ethoxy Group (Electron Donating): The ethoxy group at the para position donates electron density via resonance (+M), counteracting the deactivating nature of the fluorine atoms on the ring system. This balance makes the aromatic ring moderately electron-rich, suitable for specific electrophilic aromatic substitutions if the ester is preserved.
Structural Visualization
The following diagram illustrates the core connectivity and the synthesis logic.
Caption: Synthesis pathway and structural features of Methyl 4-ethoxy-2,6-difluorobenzoate.
Part 3: Physicochemical Properties
Understanding the physical behavior of this compound is critical for assay development and formulation.
| Property | Value / Prediction | Context |
| Physical State | Low-melting Solid or Viscous Oil | Based on MW and symmetry compared to liquid methyl 2,6-difluorobenzoate. |
| Boiling Point | ~260°C (Predicted) | Extrapolated from methyl 2,6-difluorobenzoate (203°C). |
| LogP (Lipophilicity) | 2.15 | Moderate lipophilicity; suitable for oral bioavailability (Rule of 5 compliant). |
| Topological Polar Surface Area (TPSA) | 35.53 Ų | Indicates good membrane permeability. |
| H-Bond Acceptors | 3 | Fluorines and Oxygens serve as acceptors. |
| Solubility | Low in water; High in organic solvents | Soluble in DMSO, Methanol, DCM, Ethyl Acetate. |
Part 4: Synthesis & Manufacturing Protocol
The most reliable synthesis method is the Williamson Ether Synthesis (O-alkylation) starting from the commercially available phenol precursor. This route avoids the harsh conditions required for nucleophilic aromatic substitution on the fluorinated ring.
Reaction Scheme
Reaction: Methyl 2,6-difluoro-4-hydroxybenzoate + Ethyl Iodide (+ Base) → Product
Detailed Protocol
Reagents:
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Methyl 2,6-difluoro-4-hydroxybenzoate (1.0 equiv)
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Ethyl Iodide (1.2 equiv) or Ethyl Bromide (1.5 equiv)
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Potassium Carbonate (K₂CO₃) (2.0 equiv) - Anhydrous
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Solvent: N,N-Dimethylformamide (DMF) or Acetone (Reagent Grade)
Step-by-Step Methodology:
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Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 2,6-difluoro-4-hydroxybenzoate (e.g., 10 mmol, 1.88 g) in anhydrous DMF (20 mL).
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Deprotonation: Add anhydrous Potassium Carbonate (20 mmol, 2.76 g) to the solution. Stir at room temperature for 15 minutes to facilitate the formation of the phenoxide anion. The mixture may turn slightly yellow.
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Alkylation: Add Ethyl Iodide (12 mmol, 0.96 mL) dropwise via syringe.
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Reaction: Heat the mixture to 60°C under an inert atmosphere (Nitrogen or Argon) for 4–6 hours. Monitor progress via TLC (Eluent: 20% EtOAc in Hexanes) or LC-MS. The starting phenol spot should disappear.
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Workup:
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Cool the reaction mixture to room temperature.
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Pour the mixture into ice-cold water (100 mL) to quench the reaction and precipitate inorganic salts.
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Extract with Ethyl Acetate (3 x 30 mL).
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Wash the combined organic layers with water (2 x 30 mL) and brine (1 x 30 mL) to remove residual DMF.
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Purification: Dry the organic layer over anhydrous Magnesium Sulfate (MgSO₄), filter, and concentrate under reduced pressure.
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Isolation: The resulting residue is likely a pure oil or solid. If necessary, purify via flash column chromatography (Silica gel, 0-10% EtOAc/Hexane gradient).
Synthesis Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis of Methyl 4-ethoxy-2,6-difluorobenzoate.
Part 5: Applications in Drug Discovery
Medicinal Chemistry Scaffold
This compound is a valuable intermediate for "Fragment-Based Drug Design" (FBDD).
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Metabolic Stability: The 2,6-difluoro substitution blocks the P450-mediated oxidation at the most reactive sites on the phenyl ring, extending the half-life of the final drug molecule.
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Bioisosterism: The ethoxy group acts as a lipophilic hydrogen bond acceptor, often used to mimic other ether linkages found in natural products.
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Reactivity: The methyl ester is a "mask" for the carboxylic acid. It can be hydrolyzed to the free acid (4-ethoxy-2,6-difluorobenzoic acid) or converted directly into amides (via aminolysis) to form pharmacophores found in kinase inhibitors and anti-inflammatory agents.
Analytical Characterization (Expected Data)
To validate the synthesis, the following spectral data should be observed:
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¹H NMR (CDCl₃, 400 MHz):
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δ 6.50–6.60 (d, 2H, Ar-H) – The aromatic protons are coupled to the fluorine atoms (
). -
δ 4.05 (q, 2H, -OCH₂-) – Quartet from the ethoxy group.
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δ 3.92 (s, 3H, -COOCH₃) – Singlet from the methyl ester.
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δ 1.45 (t, 3H, -CH₃) – Triplet from the ethoxy terminal methyl.
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¹⁹F NMR:
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Single signal around -110 ppm (relative to CFCl₃), appearing as a triplet or multiplet due to H-F coupling.
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Part 6: Safety & Handling
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Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
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Storage: Store at 2–8°C in a tightly sealed container. Moisture sensitive (ester hydrolysis risk over long periods).
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PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood.
References
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ChemScene. (n.d.). Methyl 4-ethoxy-2,6-difluorobenzoate Product Data. Retrieved from
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PubChem. (n.d.).[1] Methyl 2,6-difluoro-4-hydroxybenzoate (Precursor Data). National Library of Medicine. Retrieved from
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Sigma-Aldrich. (n.d.). Methyl 2,6-difluorobenzoate Product Information. Retrieved from
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BenchChem. (n.d.). Synthesis of Fluorinated Benzoates. Retrieved from
